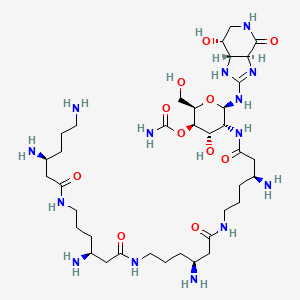

Racemomycin D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Racemomycin D is a natural product found in Streptomyces lavendulae and Streptomyces with data available.

Análisis De Reacciones Químicas

Diastereoselective Azidation

-

Reaction : Lactam enolate intermediates undergo azidation using trisyl azide (TsN₃) to install stereospecific azide groups.

Desulfurization-Guanidination

-

Reaction : Thiourea intermediates (e.g., 2 ) are converted to guanidine via HgCl₂-mediated desulfurization.

β-Lysine Chain Elongation

-

Process : Racemomycin D requires a β-lysine homopolymer chain (n = 4–6 units). Chain length directly correlates with antimicrobial potency:

Reaction Optimization Techniques

Design of Experiments (DoE) methodologies have been critical for optimizing this compound’s synthetic steps:

Full Factorial Screening

-

Factors Tested : Temperature, reagent stoichiometry, solvent polarity.

-

Outcome : Identified optimal conditions for glyoxylic acid (11 ) coupling to catechol (10 ), improving yields from <20% to >75% ( ).

Kinetic Analysis

-

Rate Law : First-order kinetics observed in alkylation of indolphenol (16 ) with chloropyrrolidine (17 ), revealing an intermediate azetidinium ion (19 ) ( ).

Stability and Degradation Pathways

This compound undergoes pH-dependent hydrolysis:

Acid-Catalyzed Degradation

-

Primary Pathway : Cleavage of the β-lysine oligomer at pH < 3.

Thermal Cycloreversion

-

Process : Retro-[2+2] cycloaddition of dimeric intermediates occurs above 500 K, reversing key synthetic steps ( ).

Bioorthogonal Modifications

Recent studies highlight applications of this compound derivatives in targeted drug delivery:

Staudinger Ligation

-

Reaction : Azide-functionalized this compound reacts with triphenylphosphine probes for in vivo labeling ( ).

CAS Registry Data

The CAS SciFinder® database ( , , ) provides authoritative details:

Propiedades

Número CAS |

3776-36-1 |

|---|---|

Fórmula molecular |

C37H70N14O11 |

Peso molecular |

887 g/mol |

Nombre IUPAC |

[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |

InChI |

InChI=1S/C37H70N14O11/c38-9-1-5-19(39)13-25(54)44-10-2-6-20(40)14-26(55)45-11-3-7-21(41)15-27(56)46-12-4-8-22(42)16-28(57)48-31-32(58)33(62-36(43)60)24(18-52)61-35(31)51-37-49-29-23(53)17-47-34(59)30(29)50-37/h19-24,29-33,35,52-53,58H,1-18,38-42H2,(H2,43,60)(H,44,54)(H,45,55)(H,46,56)(H,47,59)(H,48,57)(H2,49,50,51)/t19-,20-,21-,22-,23+,24+,29+,30-,31+,32-,33-,35+/m0/s1 |

Clave InChI |

UZMKRCMBWWXPBP-CSVBCEEXSA-N |

SMILES |

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)N)O |

SMILES isomérico |

C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCN)N)N)N)N)O |

SMILES canónico |

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)N)O |

Sinónimos |

A 53930A A 53930C A-53930A A-53930C racemomycin racemomycin B racemomycin D racemomycin E |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.